Superior Antitussive Efficacy of Butamirate Citrate in Carcinoma-Associated Cough Versus Clobutinol
In a double-blind randomized study of 60 patients, butamirate citrate demonstrated statistically superior efficacy specifically in the subpopulation with carcinoma-associated cough compared with clobutinol syrup [1]. While both treatments showed highly significant improvements for the overall collective (p < 0.001), a differential effect emerged in the carcinoma subgroup (n = 14) where butamirate provided significantly better cough frequency reduction.
| Evidence Dimension | Reduction in cough frequency in carcinoma-associated cough subgroup |
|---|---|
| Target Compound Data | p = 0.026 (significant improvement in cough frequency) |
| Comparator Or Baseline | Clobutinol syrup (Silomat, Boehringer Ingelheim) at 3 tablespoons daily |
| Quantified Difference | Statistically significant advantage for butamirate over clobutinol (p = 0.026); global score difference p = 0.013; physician's opinion difference p = 0.026 |
| Conditions | Double-blind randomized study; 60 patients; 5-day treatment period; dose regimen 3 tablespoons daily; n = 14 for carcinoma subgroup |
Why This Matters
Procurement decisions for antitussive agents intended for oncology supportive care or refractory chronic cough management should prioritize butamirate citrate over clobutinol based on demonstrated superior efficacy in this clinically challenging subpopulation.
- [1] Charpin J, Weibel MA. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus clobutinol syrup. Respiration. 1990;57(4):275-9. doi: 10.1159/000195855. PMID: 2095610. View Source
